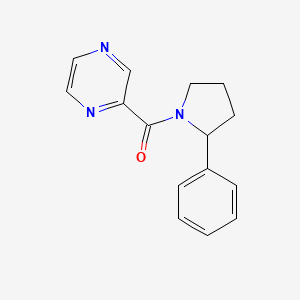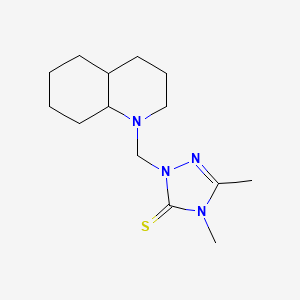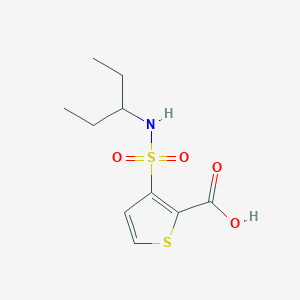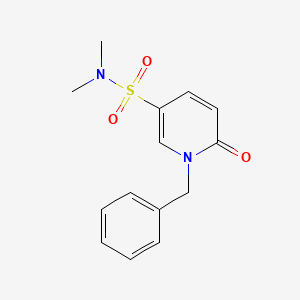
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM belongs to the class of pyrazine-containing compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects.
作用機序
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone also inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-inflammatory and anti-tumor effects, (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to have antioxidant properties by reducing oxidative stress in cells. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been found to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities that make it a useful tool for studying inflammation, cancer, and other diseases. However, there are also limitations to the use of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone research. One area of interest is the development of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, which could lead to the development of more specific and effective therapies. Additionally, further research is needed to determine the safety and efficacy of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in animal models and humans.
合成法
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazine with 2-bromoacetophenone, followed by a cyclization reaction with sodium hydride and acetic acid. The resulting product is then purified through column chromatography to obtain pure (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone.
科学的研究の応用
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-11-16-8-9-17-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNUJWYSAPCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)



![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)

![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)

![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)